molecular formula C13H12ClNO B1349618 2-[(2-Chloro-phenylamino)-methyl]-phenol CAS No. 7166-37-2

2-[(2-Chloro-phenylamino)-methyl]-phenol

Cat. No.: B1349618
CAS No.: 7166-37-2
M. Wt: 233.69 g/mol
InChI Key: JICVFOZMJQFGKJ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-phenylamino)-methyl]-phenol is an organic compound that features a phenol group substituted with a 2-chloro-phenylamino-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-phenylamino)-methyl]-phenol typically involves the reaction of 2-chloroaniline with salicylaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-phenylamino)-methyl]-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Scientific Research Applications

2-[(2-Chloro-phenylamino)-methyl]-phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-phenylamino)-methyl]-phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the chloro-phenylamino group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromo-phenylamino)-methyl]-phenol
  • 2-[(2-Fluoro-phenylamino)-methyl]-phenol
  • 2-[(2-Methyl-phenylamino)-methyl]-phenol

Uniqueness

2-[(2-Chloro-phenylamino)-methyl]-phenol is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Properties

IUPAC Name

2-[(2-chloroanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICVFOZMJQFGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368451
Record name 2-[(2-Chloro-phenylamino)-methyl]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7166-37-2
Record name 2-[(2-Chloro-phenylamino)-methyl]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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